2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, fluorine, and diethoxyethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene typically involves the bromination of a suitable precursor, followed by the introduction of the diethoxyethoxy group and fluorination. One common synthetic route is as follows:
Bromination: The starting material, 1-(2,2-diethoxyethoxy)-4-fluorobenzene, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Introduction of Diethoxyethoxy Group: The brominated intermediate is then reacted with diethoxyethanol in the presence of a base such as sodium hydride or potassium carbonate to introduce the diethoxyethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and chlorine or bromine for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of oxidized or reduced benzene derivatives with altered functional groups.
Scientific Research Applications
2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the diethoxyethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,2-diethoxyethoxy)-4-iodobenzene
- 1-Bromo-4-(2,2-diethoxyethoxy)benzene
- 2-Bromo-1-(2,2-diethoxyethoxy)-4-methoxybenzene
Uniqueness
2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens with the diethoxyethoxy group makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTAFEXEXCJVSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=C(C=C(C=C1)F)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.